molecular formula C10H7BrF2N2O B8687798 8-Bromo-2-(difluoromethoxy)-6-methylquinoxaline CAS No. 142219-64-5

8-Bromo-2-(difluoromethoxy)-6-methylquinoxaline

Cat. No.: B8687798
CAS No.: 142219-64-5
M. Wt: 289.08 g/mol
InChI Key: PTPBNFJHFRBTEP-UHFFFAOYSA-N
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Description

8-Bromo-2-(difluoromethoxy)-6-methylquinoxaline is a useful research compound. Its molecular formula is C10H7BrF2N2O and its molecular weight is 289.08 g/mol. The purity is usually 95%.
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Properties

CAS No.

142219-64-5

Molecular Formula

C10H7BrF2N2O

Molecular Weight

289.08 g/mol

IUPAC Name

8-bromo-2-(difluoromethoxy)-6-methylquinoxaline

InChI

InChI=1S/C10H7BrF2N2O/c1-5-2-6(11)9-7(3-5)14-4-8(15-9)16-10(12)13/h2-4,10H,1H3

InChI Key

PTPBNFJHFRBTEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N=C2C(=C1)Br)OC(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrabutylammonium bromide (689 mg, 2.14 mmol) and sodium hydroxide (17.1 g of a 50% aqueous solution, 214 mmol) were added to a solution of the title compound of Step D (5.11 g, 21.4 mmol) in dioxane (250 mL) at room temperature. Chlorodifluoromethane was condensed with a cold finger trap and added to the reaction mixture until the mixture was saturated. The reaction mixture was allowed to stir at room temperature overnight. The reaction mixture was slowly poured into water. The resulting mixture was extracted with ethyl acetate three times. The combined organic extracts were dried (MgSO4), filtered, and concentrated under reduced pressure to give a dark-brown oil. Flash chromatography of this brown oil on silica gel, eluting with 1:25 ethyl acetate/hexane afforded the title compound of Step E as a light yellow solid melting at 86°-87° C. (3.23 g, 52%). 1H NMR (CDCl3): δ2.57 (s,3H), 7.75 (t, 1H), 7.84 (s, 1H), 7.92 (s, 1H), 8.58 (s, 1H).
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aqueous solution
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5.11 g
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250 mL
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52%

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